3-Benzylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

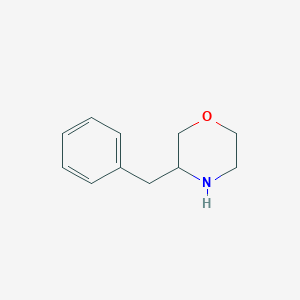

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7684-27-7 | |

| Record name | 3-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a single, comprehensive source detailing the synthesis and full characterization of this compound, this guide consolidates information from various established methods for the synthesis of substituted morpholines and provides expected characterization data based on analogous compounds and spectroscopic principles.

Introduction

Morpholine and its derivatives are pivotal structural motifs in a vast array of biologically active compounds. The incorporation of a morpholine ring can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and receptor-binding affinity. This compound, a specific substituted morpholine, holds potential as a key intermediate or a final active pharmaceutical ingredient (API). Its structural similarity to known anorectic and stimulant compounds like phenmetrazine suggests its potential utility in the development of new therapeutics. This guide outlines a plausible synthetic route and the analytical techniques required for the unambiguous characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various strategies common in heterocyclic chemistry. A prevalent and logical approach involves the cyclization of a suitably substituted amino alcohol. The following protocol is a representative example based on established methods for the synthesis of 3-substituted morpholines.

Synthetic Pathway Overview

The synthesis commences with the N-protection of 2-amino-3-phenyl-1-propanol, followed by an intramolecular cyclization to form the morpholine ring, and subsequent deprotection to yield the target compound.

Spectroscopic Profile of 3-Benzylmorpholine: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Benzylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. Its chemical formula is C₁₁H₁₅NO, and its structure is foundational in various areas of medicinal chemistry.[1] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure:

-

Molecular Formula: C₁₁H₁₅NO

-

Molar Mass: 177.24 g/mol [1]

-

IUPAC Name: this compound

-

CAS Number: 7684-27-7[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, the key signals in ¹H and ¹³C NMR spectra are influenced by the morpholine ring's chair conformation and the electronic effects of the benzyl substituent.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Morpholine H-2ax | ~3.90 | ddd | J ≈ 11.0, 11.0, 3.0 |

| Morpholine H-2eq | ~3.75 | ddd | J ≈ 11.0, 3.0, 3.0 |

| Morpholine H-3 | ~3.05 | Multiplet | - |

| Benzyl CH₂ | 2.85 (dd), 2.65 (dd) | Doublet of Doublets | J ≈ 13.5, 4.5 and 13.5, 8.5 |

| Morpholine H-5ax | ~2.80 | ddd | J ≈ 12.0, 12.0, 3.0 |

| Morpholine H-5eq | ~2.60 | ddd | J ≈ 12.0, 3.0, 3.0 |

| Morpholine H-6ax | ~3.60 | ddd | J ≈ 11.5, 11.5, 3.0 |

| Morpholine H-6eq | ~3.45 | ddd | J ≈ 11.5, 3.0, 3.0 |

| Morpholine NH | 1.50 - 2.50 | Broad Singlet | - |

Note: Data are predicted based on typical values for morpholine derivatives and may vary with solvent and experimental conditions.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~126 |

| Morpholine C-2 | ~72 |

| Morpholine C-6 | ~68 |

| Morpholine C-3 | ~55 |

| Morpholine C-5 | ~47 |

| Benzyl CH₂ | ~40 |

Note: Data are predicted based on typical values for substituted morpholines and related structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.[4] The spectrum of this compound is expected to show absorptions corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong |

| Aromatic C=C Bending | 1600, 1495, 1450 | Medium to Strong |

| C-H Bending (CH₂) | 1440 - 1470 | Medium |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bending | 690 - 770 | Strong |

Note: These are expected absorption ranges and can be influenced by the molecular environment.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[6][7]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Calculated m/z |

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M]⁺ | 177.11482 |

| [M-H]⁻ | 176.10809 |

| Tropylium ion [C₇H₇]⁺ | 91.05478 |

| [M-C₇H₇]⁺ | 86.06003 |

Data sourced from predicted values on PubChem for C₁₁H₁₅NO.[8] The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) due to the stable benzyl group.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 90° pulse angle.

-

Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Use a relaxation delay of 1-5 seconds and acquire 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 200-240 ppm.

-

A relaxation delay of 2 seconds and several hundred to thousands of scans are typically required.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

Solid (as hydrochloride salt): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure solvent/KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 178.12) and apply collision-induced dissociation (CID).

-

-

Data Processing: Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of spectroscopic characterization.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive characterization of this compound. While the data presented here are largely based on predictions and established principles for related compounds, they offer a robust framework for the identification and structural verification of this molecule. The detailed experimental protocols provide a standardized approach to obtaining high-quality data for this and similar morpholine derivatives, which are of significant interest in the field of drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Morpholine [webbook.nist.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

Technical Guide to 3-Benzylmorpholine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylmorpholine is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. This molecule serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological relevance of this compound.

Chemical and Physical Properties

The properties of this compound and its common salt form are summarized below. The free base is a colorless liquid under standard conditions, while its hydrochloride salt is a solid.[1]

Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molar Mass | 177.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -23°C to -18°C | [1] |

| Boiling Point | 162°C to 164°C (at 760 Torr) | [1] |

| 122°C to 127°C (at 8 Torr) | [1] | |

| Solubility | Soluble in organic solvents (ethanol, ether, benzene) | [1] |

Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | |

| Molar Mass | 213.70 g/mol | |

| Appearance | Solid |

Chemical Identifiers

| Identifier | This compound | This compound HCl |

| CAS Number | 7684-27-7 | Not specified, sold as mixture |

| MDL Number | --- | MFCD04117744 |

| PubChem SID | --- | 329786080 |

| InChI Key | --- | YPBSZAVJNVJGHC-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

General Protocol: Benzylation of Morpholine

-

Reaction Setup: In a suitable reaction vessel, morpholine is dissolved in an appropriate organic solvent.

-

Addition of Reagent: A benzylating agent, such as benzyl magnesium bromide or benzyl sodium bromide, is added to the solution.[1] The reaction conditions (temperature, stoichiometry) are controlled to optimize for selectivity and yield.[1]

-

Work-up: Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts.

-

Purification: The crude product is purified using techniques such as distillation or column chromatography to yield pure this compound.

Detailed Protocol: Representative Synthesis of a Benzylmorpholine Derivative

The following protocol for the synthesis of (R)---INVALID-LINK--methanol from its corresponding lactam illustrates a common reduction step in morpholine synthesis.[3]

-

Reagents and Materials:

-

(2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one

-

Borane solution in Tetrahydrofuran (THF), 1 M

-

Anhydrous THF

-

Dry methanol

-

1 M Aqueous hydrochloric acid

-

1 M Aqueous potassium carbonate

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of (2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one (1.1 mmol) in anhydrous THF (5 ml) is prepared under a nitrogen atmosphere at room temperature.[3]

-

A 1 M solution of borane in THF (4.4 mmol, 4 eq.) is slowly added.[3]

-

The solution is heated to 60°C and stirred for 2 hours.[3]

-

After cooling to room temperature, dry methanol (2 ml) is slowly added to quench the excess borane.[3]

-

1 M aqueous hydrochloric acid (2 ml) is added, and the mixture is heated to 60°C for 1 hour.[3]

-

The organic solvents are removed under reduced pressure.[3]

-

The concentrated solution is poured into 1 M aqueous potassium carbonate solution (10 ml) and extracted with diethyl ether (2 x 20 ml).[3]

-

The combined organic layers are washed with brine and water, then dried over MgSO₄ and concentrated in vacuo.[3]

-

The resulting oil is purified by flash column chromatography to yield the final product.[3]

-

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives typically involve standard analytical techniques:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. For instance, in the analysis of novel morpholine derivatives, ESI-MS is used to identify the protonated molecular ion ([M+H]⁺).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of the benzyl and morpholine moieties.

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively detailed, its role as a synthetic intermediate provides access to a wide range of biologically active molecules. The morpholine ring is a key component in many approved drugs, and benzylmorpholine derivatives have shown diverse pharmacological activities.

-

Suppressant Activity: Benzylmorpholine has been reported to possess suppressant activity.[5]

-

Drug Intermediate: It is primarily used as an intermediate in the synthesis of drugs and pesticides.[1]

-

EZH2 Inhibition: Certain benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in non-small cell lung cancer.[6]

-

Neurotransmitter Reuptake Inhibition: Other benzylmorpholine derivatives act as dual reuptake inhibitors of serotonin and norepinephrine, a mechanism relevant to the treatment of depression.[3]

-

Antimalarial Activity: Benzylmorpholine has been incorporated into 1,2,4,5-tetraoxane scaffolds to create potent antimalarial agents.[7]

-

Broad Bioactivities of the Morpholine Scaffold: The morpholine heterocycle is found in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Role as a Chemical Intermediate

Caption: this compound as a key intermediate in synthesis.

Safety Information

This compound is an irritant to the eyes and skin and may cause damage upon contact.[1] When handling this chemical, appropriate personal protective equipment, such as chemical goggles and gloves, should be worn.[1] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1] In case of accidental contact, the affected area should be flushed immediately with plenty of water, and medical attention should be sought.[1] The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Benzylmorpholine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzylmorpholine, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical identity, physical properties, synthesis, and analytical characterization methods.

Chemical Identity and Properties

This compound is a substituted morpholine derivative with a benzyl group at the 3-position of the morpholine ring. It serves as a versatile intermediate in the synthesis of various biologically active compounds.

Molecular Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(Phenylmethyl)morpholine | |

| CAS Number | 7684-27-7 (Free Base) | [1] |

| 1172897-29-8 (Hydrochloride Salt) | [2] | |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -23°C to -18°C | [1] |

| Boiling Point | 162°C to 164°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [1] |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Step 1: Reduction of Phenylalanine Derivative. A suitable phenylalanine ester is reduced to the corresponding 2-amino-3-phenylpropan-1-ol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is typically performed at reduced temperatures (e.g., 0°C) and then allowed to warm to room temperature.

-

Step 2: N-Acylation with Chloroacetyl Chloride. The resulting amino alcohol is then acylated on the nitrogen atom using chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl byproduct. This reaction is usually carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures.

-

Step 3: Base-Catalyzed Intramolecular Cyclization. The N-chloroacetylated intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholinone (a lactam). This cyclization is promoted by a base, such as sodium hydride (NaH), in a solvent like THF.

-

Step 4: Reduction of the Lactam. The final step is the reduction of the lactam carbonyl group to a methylene group to yield this compound. Lithium aluminum hydride is a suitable reagent for this transformation. The reaction is performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes.

-

Purification: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following are standard analytical techniques and expected results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Table 2: GC-MS Experimental Parameters (Adapted from Phenmetrazine Analysis)[5]

| Parameter | Value |

| Column | HP-5MS (or equivalent); 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C for 1 min, then ramp to 280°C at 12°C/min, hold for 9 min |

| Mass Scan Range | 30-550 amu |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Expected Mass Spectrum Fragmentation:

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 177. The most prominent fragment is likely to be from the benzylic cleavage, resulting in a tropylium ion at m/z 91. Other significant fragments would arise from the cleavage of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from isomeric compounds like 4-benzylmorpholine.[6]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0, 138.0 (ipso) |

| Benzyl-CH₂ | 2.50 - 2.90 (m, 2H) | ~40.0 |

| Morpholine-H (C2, C5, C6) | 2.80 - 4.00 (m, 7H) | ~50.0 (C-N), ~67.0 (C-O) |

| NH | 1.50 - 2.50 (br s, 1H) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3400 | N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2800 - 3000 | Aliphatic C-H | Stretching |

| 1600, 1495, 1450 | C=C | Aromatic ring stretching |

| 1110 - 1130 | C-O-C | Ether stretching |

| 690 - 770 | Aromatic C-H | Out-of-plane bending |

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged structure" known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[7]

Use as a Synthetic Intermediate:

Derivatives of this compound have been investigated for various therapeutic applications, including as appetite suppressants and central nervous system agents.[2][4] A notable example is its use in the synthesis of novel antimalarial agents.

Caption: Role of this compound scaffold in drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 5. swgdrug.org [swgdrug.org]

- 6. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emergence of a Versatile Scaffold: A Technical History of 3-Benzylmorpholine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 3-Benzylmorpholine, a key intermediate and structural motif in medicinal chemistry. The document details its physicochemical properties, historical synthesis methodologies, and modern preparative routes. Furthermore, it explores the pharmacological context of this compound, primarily as a precursor for serotonin-norepinephrine reuptake inhibitors, and provides detailed experimental protocols for relevant in vitro assays.

Introduction and Physicochemical Properties

This compound is a substituted morpholine derivative that has garnered interest as a versatile scaffold in the development of pharmacologically active compounds.[1] Its structural relationship to compounds like phenmetrazine suggests a historical basis for its exploration as a central nervous system (CNS) active agent.[2] The morpholine ring, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties to molecules, including improved pharmacokinetic profiles.[1]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molar Mass | 177.24 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -23°C to -18°C |

| Boiling Point | 162°C to 164°C |

| Solubility | Soluble in organic solvents (ethanol, ether, benzene) |

Discovery and Historical Context

The precise date of the first synthesis of this compound is not well-documented in publicly accessible literature. However, its historical emergence is closely linked to the development of related morpholine-based stimulants and appetite suppressants in the mid-20th century. The development of 3-Benzhydrylmorpholine by American Home Products in the 1950s, a compound structurally related to phenmetrazine, provides a significant historical marker.[2] A 1961 patent for 3-Benzhydrylmorpholine explicitly mentions that this compound is also a patented compound, indicating its existence and likely investigation during this era of intense research into CNS-active phenylmorpholines.[2]

The initial interest in this class of compounds was driven by the search for anorectics with fewer side effects than amphetamine.[4] Phenmetrazine itself was first synthesized in 1952 and introduced into clinical use in 1954 as an appetite suppressant.[4] It is highly probable that this compound was synthesized and evaluated as part of the broader exploration of phenmetrazine analogs. More recently, interest in the this compound scaffold has been renewed, with a 2003 patent disclosing novel benzylmorpholine derivatives as inhibitors of serotonin and norepinephrine reuptake, highlighting its potential in the development of treatments for depression and urinary incontinence.[5]

Synthesis of this compound and Its Derivatives

General Historical Approach: Benzylation of Morpholine

A plausible and straightforward historical method for the synthesis of this compound involves the direct benzylation of a suitable morpholine precursor.[3]

Experimental Protocol: Benzylation of Morpholine (General)

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve morpholine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of a benzylating agent, such as benzyl magnesium bromide or benzyl sodium bromide, dissolved in an appropriate solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Modern Synthetic Route for Derivatives

A 2003 patent describes the synthesis of benzylmorpholine derivatives, which can be adapted for the synthesis of the parent compound.[5] This method starts from N-benzyl-cyanomorpholine.

Experimental Protocol: Synthesis from N-Benzyl-Cyanomorpholine (General)

-

Grignard Reaction: React N-benzyl-cyanomorpholine with a suitable Grignard reagent.

-

Hydrolysis: Perform an acid hydrolysis of the resulting intermediate to yield a racemic phenyl ketone.

-

Chiral Separation (Optional): The racemic ketone can be separated into its enantiomers using chiral high-performance liquid chromatography (HPLC).

-

Reduction: Reduce the ketone to the corresponding amino alcohol.

-

Further Functionalization (for derivatives): The amino alcohol can be further modified, for example, by conversion to a benzyl bromide followed by displacement with a thiol to generate N-substituted aryl thio morpholines.

-

Deprotection: Removal of the N-benzyl group can be achieved if desired.

Pharmacological Profile and Mechanism of Action

While specific quantitative pharmacological data for this compound is scarce in the public domain, the primary interest in this scaffold in modern drug discovery lies in its role as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] SNRIs are a class of antidepressant medications that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing neurotransmission.[6]

The pharmacological activity of phenmetrazine and its analogs provides context for the potential effects of this compound. Phenmetrazine acts as a norepinephrine and dopamine releasing agent.[7] Its fluorinated analog, 3-fluorophenmetrazine, is a norepinephrine-dopamine releasing agent with negligible effects on serotonin.[8]

Table 2: In Vitro Pharmacological Data for Phenmetrazine and 3-Fluorophenmetrazine

| Compound | Action | Target | EC₅₀ (nM) | IC₅₀ (nM) |

| Phenmetrazine [7] | Releasing Agent | Norepinephrine Transporter (NET) | 29-50 | - |

| Releasing Agent | Dopamine Transporter (DAT) | 70-131 | - | |

| Releasing Agent | Serotonin Transporter (SERT) | >7765 | - | |

| 3-Fluorophenmetrazine [8] | Releasing Agent | Norepinephrine Transporter (NET) | 30 | <2500 |

| Releasing Agent | Dopamine Transporter (DAT) | 43 | <2500 | |

| Releasing Agent | Serotonin Transporter (SERT) | 2558 | >80000 |

Note: Data for this compound is not available. The data for related compounds is provided for context.

Experimental Protocols for Pharmacological Assays

The following are detailed protocols for in vitro assays to determine the activity of compounds like this compound derivatives at the serotonin and norepinephrine transporters.

Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method for measuring the inhibition of serotonin uptake in cells expressing the human serotonin transporter (hSERT).[9]

Materials:

-

Human placental choriocarcinoma (JAR) cells or HEK293 cells stably expressing hSERT

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

[³H]serotonin (radioligand)

-

Test compounds (e.g., this compound derivatives)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Cell Culture: Culture JAR or HEK293-hSERT cells in 96-well plates until they form a confluent monolayer.

-

Preparation of Solutions: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer. Prepare a solution of [³H]serotonin in assay buffer.

-

Assay: a. Wash the cell monolayer twice with assay buffer. b. Add the test compounds or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding the [³H]serotonin solution to the wells. d. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]serotonin uptake for each concentration of the test compound and determine the IC₅₀ value.

Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a fluorescence-based method for measuring the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).[10][11]

Materials:

-

HEK293 cells stably expressing hNET

-

Poly-D-lysine coated 384-well plates

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye

-

Test compounds

-

Fluorescence microplate reader

Protocol:

-

Cell Plating: Plate HEK293-hNET cells in poly-D-lysine coated 384-well plates and allow them to adhere.

-

Compound Addition: Remove the cell culture medium and add the test compounds diluted in assay buffer to the wells. Incubate for 10 minutes at 37°C.

-

Assay Initiation: Add the fluorescent substrate/masking dye solution from the kit to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 30 minutes.

-

Data Analysis: Determine the rate of fluorescence increase for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Caption: Experimental workflow for in vitro transporter assays.

Caption: Mechanism of action for SNRI derivatives of this compound.

References

- 1. jneurosci.org [jneurosci.org]

- 2. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 7. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

The Stereochemistry of 3-Benzylmorpholine: A Technical Guide for Drug Development Professionals

Introduction

3-Benzylmorpholine is a chiral heterocyclic compound with a structure that holds significant interest for medicinal chemistry and drug development. The presence of a stereocenter at the C3 position of the morpholine ring gives rise to two enantiomers, (R)-3-benzylmorpholine and (S)-3-benzylmorpholine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their biological activity, including pharmacodynamics, pharmacokinetics, and toxicity. Therefore, a thorough understanding of the stereochemistry of this compound is paramount for any research or development program involving this scaffold.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, separation, and potential biological implications. While specific experimental data for the individual enantiomers of this compound are not extensively available in publicly accessible literature, this document outlines established methodologies for the synthesis and analysis of chiral morpholine derivatives, providing a framework for researchers in this field.

Physicochemical Properties

The physicochemical properties of the individual enantiomers of this compound are not well-documented. However, data for the racemic mixture and its hydrochloride salt are available and summarized in the table below. It is anticipated that the individual enantiomers would have identical molecular weights, boiling points, and melting points in their pure forms, but would exhibit opposite signs of specific optical rotation.

| Property | Racemic this compound | (R)-3-Benzylmorpholine | (S)-3-Benzylmorpholine |

| Molecular Formula | C₁₁H₁₅NO[1] | C₁₁H₁₅NO | C₁₁H₁₅NO |

| Molar Mass | 177.24 g/mol [1] | 177.24 g/mol [2] | 177.24 g/mol |

| Appearance | Colorless liquid[1] | Light yellow to yellow liquid[2] | Data not available |

| Boiling Point | 162-164 °C[1] | 280 °C (at 760 mmHg)[2] | Data not available |

| Melting Point | -23 to -18 °C[1] | Data not available | Data not available |

| Density | Data not available | 1.031 g/cm³[2] | Data not available |

| Specific Optical Rotation | Not applicable | Data not available | Data not available |

| CAS Number | 7684-27-7[1] | 481038-59-9[2] | 77897-23-5 |

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For morpholine derivatives, several strategies have been reported for related structures, which could be adapted for this compound. One potential route involves the use of chiral starting materials, such as L-phenylalanine, to construct the morpholine ring with the desired stereochemistry. For instance, (S)-3-benzylmorpholine-2,5-dione has been synthesized from L-phenylalanine.[3] Subsequent reduction of the dione could potentially yield the desired (S)-3-benzylmorpholine.

Another approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

Conceptual Experimental Protocol for Asymmetric Synthesis (based on related literature):

A detailed protocol for the asymmetric synthesis of this compound is not currently available. However, a general approach could involve the following steps, adapted from the synthesis of related chiral morpholines:

-

Starting Material: Phenylacetaldehyde or a suitable derivative.

-

Chiral Auxiliary/Catalyst: A chiral amine or a transition metal complex with a chiral ligand.

-

Key Stereocenter-Forming Step: An enantioselective reaction such as an asymmetric aldol reaction, Michael addition, or hydrogenation.

-

Cyclization: Formation of the morpholine ring.

-

Purification: Chromatography to isolate the desired enantiomer.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Conceptual Experimental Protocol for Chiral Resolution with Tartaric Acid:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should crystallize preferentially due to lower solubility.

-

Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

-

Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer.

-

Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).

Analytical Methods for Enantiomeric Purity

To assess the success of an asymmetric synthesis or chiral resolution, a reliable analytical method for determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical for achieving good resolution.

Conceptual Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used.

-

Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is commonly used, provided the analyte has a suitable chromophore.

Chiral Gas Chromatography (GC)

Chiral GC also employs a chiral stationary phase. This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

Conceptual Chiral GC Method Development:

-

Column Selection: Cyclodextrin-based chiral capillary columns are widely used.

-

Temperature Program: A temperature gradient is often used to optimize the separation and analysis time.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Detector: A flame ionization detector (FID) is commonly used.

Stereoselective Pharmacological Activity and Signaling Pathways

While specific pharmacological data for the enantiomers of this compound are not available, it is highly probable that they exhibit stereoselective activity. Many chiral compounds that interact with biological systems, such as receptors and enzymes, show significant differences in the potency and efficacy of their enantiomers. For example, compounds with structural similarities to this compound are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where the enantiomers of this compound could differentially modulate a neurotransmitter signaling pathway, such as the dopamine pathway. This is a conceptual representation and is not based on experimental data for this compound itself.

Caption: Hypothetical interaction of this compound enantiomers with the dopamine transporter.

In this conceptual diagram, the (R)-enantiomer is depicted as having a higher affinity for the dopamine transporter, leading to a more potent blockade of dopamine reuptake compared to the (S)-enantiomer. This would result in increased dopamine levels in the synaptic cleft and enhanced downstream signaling.

Conclusion

The stereochemistry of this compound is a critical aspect for its potential development as a therapeutic agent. While specific experimental data on the individual enantiomers are limited in the public domain, this guide provides a comprehensive overview of the principles and methodologies required for the synthesis, separation, and analysis of these chiral molecules. Researchers and drug development professionals are encouraged to utilize the conceptual protocols and strategies outlined herein to further investigate the stereoselective properties of this compound and its derivatives. A thorough characterization of the individual enantiomers will be essential to unlock the full therapeutic potential of this promising chemical scaffold.

References

Solubility of 3-Benzylmorpholine in various organic solvents

An In-depth Technical Guide on the Solubility of 3-Benzylmorpholine in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a detailed experimental framework for determining its solubility, alongside a qualitative summary based on available information.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₅NO. It is characterized as a colorless liquid and serves as a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development.

Physicochemical Properties of this compound:

Qualitative Solubility Profile

Based on available literature, this compound is described as being soluble in a range of common organic solvents.

General Solubility of this compound:

The molecular structure of this compound, which contains a polar morpholine ring and a nonpolar benzyl group, suggests a versatile solubility profile. It is anticipated to be soluble in polar aprotic and polar protic solvents, as well as in some nonpolar aromatic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. Therefore, the following sections provide a detailed protocol for the experimental determination of this crucial data.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Alcohols | Methanol | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | |||

| Isopropanol | 25 | Isothermal Shake-Flask | |||

| Ketones | Acetone | 25 | Isothermal Shake-Flask | ||

| Methyl Ethyl Ketone | 25 | Isothermal Shake-Flask | |||

| Ethers | Diethyl Ether | 25 | Isothermal Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Isothermal Shake-Flask | |||

| Esters | Ethyl Acetate | 25 | Isothermal Shake-Flask | ||

| Hydrocarbons | Toluene | 25 | Isothermal Shake-Flask | ||

| Hexane | 25 | Isothermal Shake-Flask | |||

| Chlorinated Solvents | Dichloromethane | 25 | Isothermal Shake-Flask | ||

| Chloroform | 25 | Isothermal Shake-Flask | |||

| Amides | Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | ||

| Other | Acetonitrile | 25 | Isothermal Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask |

Experimental Protocols for Solubility Determination

The following is a standard and reliable method for determining the solubility of a compound like this compound in various organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dried solute.

-

Solubility can then be calculated and expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of 3-Benzylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Benzylmorpholine

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₅NO.[1] It features a morpholine ring substituted with a benzyl group at the 3-position. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its thermochemical properties is crucial for process development, safety assessments, and predicting its behavior in biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -23°C to -18°C | [1] |

| Boiling Point | 162°C to 164°C | [1] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [1] |

Thermochemical Data of Structurally Related Compounds

Due to the absence of specific experimental thermochemical data for this compound, the properties of its constituent moieties, morpholine and benzylamine, are presented below. These values, obtained from the NIST Chemistry WebBook and other sources, can provide a baseline for estimating the properties of this compound.

Thermochemical Properties of Morpholine

Morpholine (C₄H₉NO) is a simple heterocyclic compound that forms the core of this compound.

Table 2: Thermochemical Properties of Morpholine

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (Liquid) | -185.7 ± 0.8 | kJ/mol | Combustion Calorimetry | [2] |

| Standard Molar Enthalpy of Combustion (Liquid) | -2498.0 ± 0.8 | kJ/mol | Combustion Calorimetry | [2] |

| Liquid Phase Heat Capacity (Cp) | 164.8 | J/mol·K | [2] | |

| Enthalpy of Vaporization | 45.3 ± 0.5 | kJ/mol | DSC | [3] |

Thermochemical Properties of Benzylamine

Benzylamine (C₇H₉N) represents the benzyl substituent attached to the morpholine ring.

Table 3: Thermochemical Properties of Benzylamine

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (Gas) | 87.8 ± 2.7 | kJ/mol | Combustion Calorimetry | [4] |

| Standard Molar Enthalpy of Formation (Liquid) | 34.2 ± 1.7 | kJ/mol | Combustion Calorimetry | [4] |

| Standard Molar Enthalpy of Combustion (Liquid) | -4075.0 ± 1.7 | kJ/mol | Combustion Calorimetry | [4] |

| Liquid Phase Heat Capacity (Cp) | 207.18 | J/mol·K | [4] |

Experimental Protocols for Thermochemical Analysis

The following sections describe standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.

Combustion Calorimetry

Combustion calorimetry is the primary technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the substance is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

-

Correction Factors: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample or residual air.

-

Calculation: The enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system.

References

Methodological & Application

Synthesis of 3-Benzylmorpholine Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-benzylmorpholine derivatives, a promising scaffold in modern drug discovery. The versatility of the morpholine ring, combined with the diverse functionalities that can be introduced via the benzyl group, makes this class of compounds a rich source for identifying novel therapeutic agents. These derivatives have shown potential in a variety of therapeutic areas, including oncology and neuroscience, by targeting key signaling pathways.

Introduction to this compound Derivatives in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The this compound core, in particular, offers a three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets.

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] By targeting key kinases in this pathway, this compound derivatives represent a promising avenue for the development of novel anti-cancer therapies.

Data Presentation: Biological Activity of Morpholine Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized morpholine-containing compounds against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure for comparison.

| Compound ID | Modification | Target/Cell Line | IC50 (µM) | Reference |

| 1d | 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia (SR) | 0.69 | [6] |

| 7c | N-benzyl-5-bromoindolin-2-one derivative with 4-arylthiazole | Breast Cancer (MCF-7) | 7.17 ± 0.94 | [7] |

| 7d | N-benzyl-5-bromoindolin-2-one derivative with 4-arylthiazole | Breast Cancer (MCF-7) | 2.93 ± 0.47 | [7] |

| 2h | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative | Melanoma (SK-MEL-5) | < 0.01 | [8] |

| 13g | 2-(thiophen-2-yl)-1,3,5-triazine derivative | Lung Cancer (A549) | 0.20 ± 0.05 | [3] |

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 0.0318 ± 0.0041 | [2][9] |

| 5h | Benzylsulfone coumarin derivative | Cervical Cancer (HeLa) | 18.12 - 32.60 | [10] |

| 5m | Benzylsulfone coumarin derivative | Cervical Cancer (HeLa) | 29.30 - 42.14 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-Benzhydrylmorpholine (A 3-Substituted Morpholine Analog)

This protocol describes a multi-step synthesis of 3-benzhydrylmorpholine, a structurally related analog of this compound.[2]

Materials:

-

Ethyl 2-amino-3,3-diphenylpropanoate

-

Lithium aluminium hydride (LAH)

-

Chloroacetyl chloride

-

Anhydrous diethyl ether or THF

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Reduction of the Ester:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-amino-3,3-diphenylpropanoate in the same anhydrous solvent to the LAH suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3,3-diphenylpropan-1-ol.

-

-

Acylation of the Amine:

-

Dissolve the 2-amino-3,3-diphenylpropan-1-ol in a suitable solvent such as dichloromethane or THF.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C and add chloroacetyl chloride dropwise with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-chloro-N-(3-hydroxy-1,1-diphenylpropan-2-yl)acetamide.

-

-

Ring Closure to form the Lactam:

-

Dissolve the acetamide from the previous step in a suitable solvent like ethanol or methanol.

-

Add a base, such as sodium ethoxide or potassium carbonate, and heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-benzhydrylmorpholin-3-one.

-

-

Reduction of the Lactam to the Morpholine:

-

In a similar setup as the first step, suspend lithium aluminium hydride in anhydrous THF.

-

Add a solution of 5-benzhydrylmorpholin-3-one in anhydrous THF dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Cool the reaction to 0 °C and quench cautiously as described in step 1.

-

Work up the reaction mixture as before to obtain the final product, 3-benzhydrylmorpholine.[2]

-

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Morpholine Derivatives

This protocol outlines a general method for the N-functionalization of morpholine.

Materials:

-

Morpholine

-

Appropriate benzyl halide (e.g., benzyl bromide) or other alkyl/aryl halide

-

A base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature and add the benzyl halide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid byproducts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizations

Logical Workflow for Synthesis and Evaluation of this compound Derivatives

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

The PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Benzylmorpholine as a Precursor for Dual Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are a critical class of therapeutics for the management of various neurological and psychological disorders, including depression, anxiety, and chronic pain.[1] The therapeutic efficacy of these agents stems from their ability to simultaneously block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these key neurotransmitters. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, offering a favorable combination of physicochemical properties and synthetic accessibility.[2] This document provides a comprehensive overview of the use of 3-benzylmorpholine as a versatile precursor for the synthesis of novel dual reuptake inhibitors. We present detailed synthetic protocols, in vitro characterization methods, and an analysis of the relevant signaling pathways.

Rationale for this compound as a Precursor

This compound, a structural analog of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), presents an attractive starting point for the development of dual reuptake inhibitors.[3] The benzyl group at the 3-position offers a key structural motif that can be strategically modified to modulate potency and selectivity for SERT and NET. Furthermore, the secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Synthesis of this compound Analogs

While a direct synthesis of dual reuptake inhibitors starting from this compound is not extensively documented, a plausible and efficient synthetic strategy involves the N-alkylation or N-arylation of the this compound core. This approach allows for the systematic exploration of a wide range of substituents on the morpholine nitrogen, a key determinant of monoamine transporter affinity and selectivity.

A proposed general synthetic scheme is outlined below:

Scheme 1: General Synthesis of N-Substituted this compound Analogs

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of Morpholines using Benzyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of morpholines with benzyl halides is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting N-benzylmorpholine scaffold is a common structural motif in a variety of biologically active compounds. This protocol describes a robust and general method for the synthesis of N-benzylmorpholines via nucleophilic substitution, a reaction that is typically efficient and proceeds under mild conditions.

The reaction involves the nucleophilic attack of the secondary amine nitrogen of the morpholine ring on the electrophilic benzylic carbon of the benzyl halide. This process is typically facilitated by a base to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base, solvent, and temperature can influence the reaction rate and yield.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

This reaction generally proceeds via an SN2 mechanism, especially with primary and secondary benzyl halides.

Experimental Protocols

General Protocol for N-alkylation of Morpholine with Benzyl Halides

This protocol is a general guideline and may be optimized for specific substrates.

Materials:

-

Morpholine or substituted morpholine

-

Benzyl halide (chloride or bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N))

-

Solvent (e.g., Acetone, Acetonitrile (MeCN), Dichloromethane (DCM), or water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the morpholine (1.0 eq), the chosen base (1.1 - 2.0 eq), and the solvent.

-

Addition of Benzyl Halide: While stirring the mixture, add the benzyl halide (1.0 - 1.1 eq) dropwise at room temperature. For highly reactive halides, the addition may be performed at 0 °C to control the reaction exotherm.

-

Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.

-

If the solvent is water-miscible (e.g., acetone, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.

-

If the solvent is water-immiscible (e.g., dichloromethane), proceed directly to the extraction step.

-

If the reaction was performed in water, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]

-

-

Extraction and Washing:

-

Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylmorpholine.

-

Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica gel, distillation under reduced pressure (for liquids), or recrystallization (for solids), to afford the pure N-benzylmorpholine.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of various amines, including morpholine, with different benzyl halides under various reaction conditions.

Table 1: N-Alkylation of Amines with Benzyl Halides in Aqueous Media [1]

| Amine | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 98 |

| 4-Methylaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 97 |

| 4-Methoxyaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 96 |

| 4-Chloroaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 95 |

| Morpholine | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 92 |

Note: The data in this table is based on a general procedure for aqueous-mediated N-alkylation and provides a strong indication of the expected yields for the N-benzylation of morpholine under these conditions.[1]

Table 2: Representative Yields for N-Benzylation of Amines

| Amine | Benzylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Aniline | Benzyl chloride | NaHCO₃ | Water | 90-95 °C | 85-87 | Organic Syntheses |

| Morpholine | Benzoyl chloride | Triethylamine | Dichloromethane | Room Temp. | 95 | ChemSpider SyntheticPages[2] |

Note: While benzoyl chloride is not a benzyl halide, the high yield in this related reaction demonstrates the efficiency of N-acylation/alkylation of morpholine.[2] The Organic Syntheses procedure for aniline provides a detailed and reliable protocol that can be adapted for morpholine.

Mandatory Visualization

Experimental Workflow for N-Alkylation of Morpholine

Caption: General workflow for the N-alkylation of morpholines with benzyl halides.

Signaling Pathway/Logical Relationship